4-Cyclopropoxy-3-(methylsulfonamido)benzenesulfonamide
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Overview
Description
4-Cyclopropoxy-3-(methylsulfonamido)benzenesulfonamide is a chemical compound with the molecular formula C10H14N2O5S2 and a molecular weight of 306.36 g/mol . This compound is part of the benzenesulfonamide family, which is known for its diverse applications in medicinal chemistry and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyclopropoxy-3-(methylsulfonamido)benzenesulfonamide typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-cyclopropoxybenzenesulfonyl chloride with methylsulfonamide under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-Cyclopropoxy-3-(methylsulfonamido)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the sulfonamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfonic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted benzenesulfonamides.
Scientific Research Applications
4-Cyclopropoxy-3-(methylsulfonamido)benzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly against carbonic anhydrase.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 4-Cyclopropoxy-3-(methylsulfonamido)benzenesulfonamide involves its interaction with specific molecular targets. For instance, as a carbonic anhydrase inhibitor, it binds to the active site of the enzyme, preventing the conversion of carbon dioxide to bicarbonate. This inhibition can lead to various physiological effects, including reduced intraocular pressure and altered pH balance in tissues .
Comparison with Similar Compounds
Similar Compounds
4-Trifluoromethoxybenzenesulfonamide: Similar structure but with a trifluoromethoxy group instead of a cyclopropoxy group.
4-Nitrophenylsulfonyltryptophan: Contains a nitrophenylsulfonyl group and is used in different biological applications.
Uniqueness
4-Cyclopropoxy-3-(methylsulfonamido)benzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the cyclopropoxy group, in particular, can influence the compound’s steric and electronic properties, making it a valuable molecule for targeted research and industrial applications .
Properties
Molecular Formula |
C10H14N2O5S2 |
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Molecular Weight |
306.4 g/mol |
IUPAC Name |
4-cyclopropyloxy-3-(methanesulfonamido)benzenesulfonamide |
InChI |
InChI=1S/C10H14N2O5S2/c1-18(13,14)12-9-6-8(19(11,15)16)4-5-10(9)17-7-2-3-7/h4-7,12H,2-3H2,1H3,(H2,11,15,16) |
InChI Key |
AUJNWTFQUSFSPY-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)NC1=C(C=CC(=C1)S(=O)(=O)N)OC2CC2 |
Origin of Product |
United States |
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